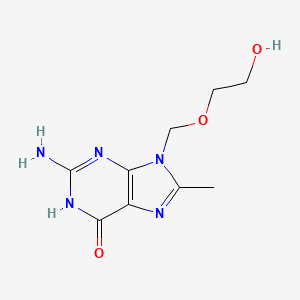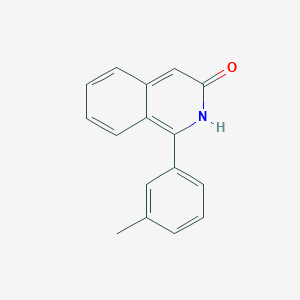
1-(m-Tolyl)isoquinolin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(m-Tolyl)isoquinolin-3(2H)-one is an organic compound that belongs to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline The presence of the m-tolyl group (a methyl-substituted phenyl group) attached to the isoquinoline core makes this compound unique
準備方法
The synthesis of 1-(m-Tolyl)isoquinolin-3(2H)-one can be achieved through several synthetic routes. One common method involves the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline core. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product.
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can further enhance the production process.
化学反応の分析
1-(m-Tolyl)isoquinolin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of isoquinoline derivatives with additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of reduced isoquinoline derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield isoquinoline N-oxides, while reduction may produce tetrahydroisoquinolines.
科学的研究の応用
1-(m-Tolyl)isoquinolin-3(2H)-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules. It serves as a precursor for the synthesis of various isoquinoline derivatives with potential pharmaceutical applications.
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 1-(m-Tolyl)isoquinolin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.
The exact molecular targets and pathways involved can vary depending on the specific application and context. Further research is needed to fully elucidate the detailed mechanisms by which this compound exerts its effects.
類似化合物との比較
1-(m-Tolyl)isoquinolin-3(2H)-one can be compared with other similar compounds in the isoquinoline family, such as:
1-Phenylisoquinolin-3(2H)-one: This compound has a phenyl group instead of the m-tolyl group. It may exhibit different chemical and biological properties due to the absence of the methyl substituent.
1-(p-Tolyl)isoquinolin-3(2H)-one: This compound has a p-tolyl group (para-methyl-substituted phenyl group) instead of the m-tolyl group. The position of the methyl group can influence the compound’s reactivity and interactions.
1-Benzylisoquinolin-3(2H)-one: This compound has a benzyl group attached to the isoquinoline core. The presence of the benzyl group can affect the compound’s solubility and biological activity.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable building block in organic synthesis, while its potential biological activities open up possibilities for therapeutic applications. Further research is needed to fully explore and harness the potential of this compound in different domains.
特性
CAS番号 |
61561-62-4 |
|---|---|
分子式 |
C16H13NO |
分子量 |
235.28 g/mol |
IUPAC名 |
1-(3-methylphenyl)-2H-isoquinolin-3-one |
InChI |
InChI=1S/C16H13NO/c1-11-5-4-7-13(9-11)16-14-8-3-2-6-12(14)10-15(18)17-16/h2-10H,1H3,(H,17,18) |
InChIキー |
LWCKIAVGSMFMRN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C2=C3C=CC=CC3=CC(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


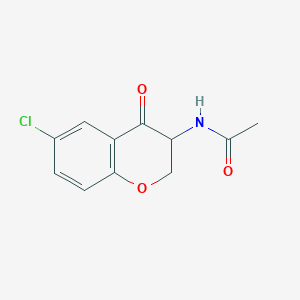
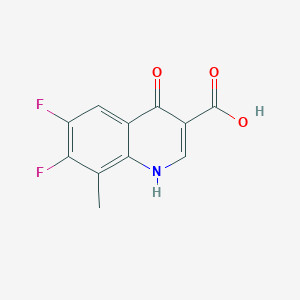


![tert-Butyl 2,6-diazaspiro[4.5]dec-8-ene-2-carboxylate](/img/structure/B11872827.png)

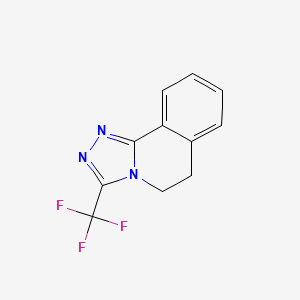
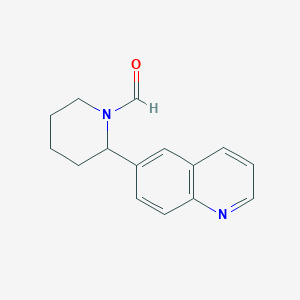


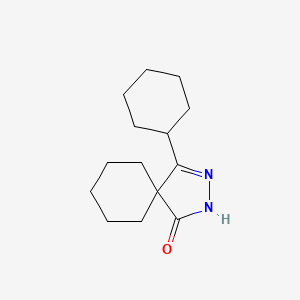

![2-(Pyridin-3-yl)imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B11872884.png)
